![molecular formula C21H26N2O7S2 B4020589 ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate](/img/structure/B4020589.png)
ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate
Description
"Ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate" appears to be a complex organic compound. However, specific literature directly addressing this compound is limited. Generally, such compounds are studied for their synthesis methods, molecular structures, chemical and physical properties.
Synthesis Analysis
A related compound, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo, 2009). This suggests that the synthesis of ethyl bithiophene derivatives might involve similar reactants and catalysts.
Molecular Structure Analysis
In a study on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, the molecules were linked by hydrogen bonds forming complex structures (Costa et al., 2007). This indicates that the molecular structure of ethyl bithiophene derivatives might also exhibit intricate hydrogen bonding patterns, influencing their physical and chemical properties.
Chemical Reactions and Properties
The synthesis of related compounds often involves reactions like N-alkylation and carbamoylation (Vaid et al., 2014). These reactions can significantly alter the chemical properties of the resulting compounds, including their reactivity and potential applications in various fields.
Physical Properties Analysis
The physical properties of similar compounds, like ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, are determined through methods like X-ray diffraction (Xiao-lon, 2015). These methods can reveal crucial information like crystal structure and molecular geometry.
Chemical Properties Analysis
The chemical properties of ethyl bithiophene derivatives can be inferred from studies on similar compounds. For instance, the study of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed their antimicrobial activities and provided insights into their structure-activity relationships (Desai et al., 2019).
properties
IUPAC Name |
ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2.C2H2O4/c1-2-24-19(23)17-14(15-8-7-11-25-15)13-26-18(17)20-16(22)12-21-9-5-3-4-6-10-21;3-1(4)2(5)6/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,20,22);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMVUWYACKFNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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